

# Application Notes and Protocols: Systemin Bioassay on Tomato Seedlings

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## Compound of Interest

Compound Name: Systemin

Cat. No.: B549619

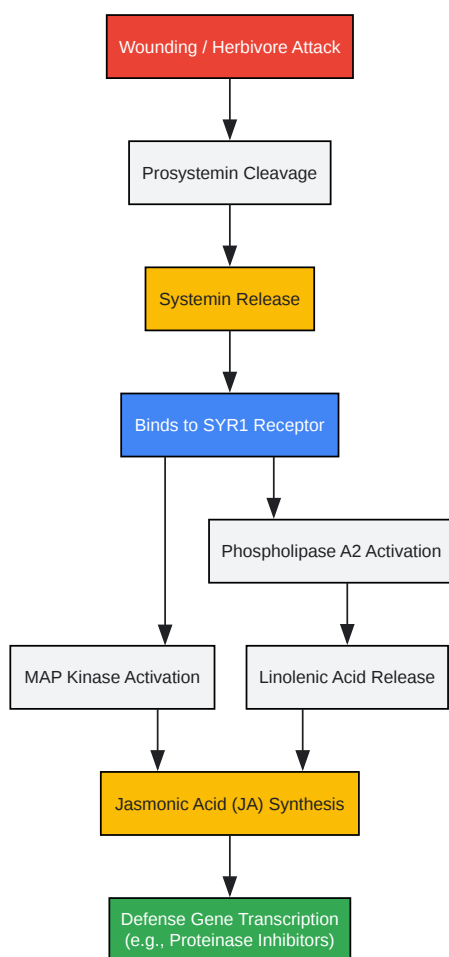
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Audience: Researchers, scientists, and drug development professionals.

Introduction: **Systemin** is an 18-amino acid polypeptide hormone discovered in tomato plants (*Solanum lycopersicum*) that plays a crucial role in the plant's defense response against herbivores and pathogens.[1][2] Upon wounding, **systemin** is processed from its 200-amino acid precursor, pro**systemin**, and is released into the plant's vascular system.[2][3] It acts as a primary signal, triggering a systemic defense response that leads to the synthesis of various defensive compounds, most notably proteinase inhibitors (PIs).[2][3] The **systemin** bioassay is a fundamental tool used to study this signaling pathway, screen for molecules that modulate plant defense, and understand the mechanisms of plant immunity. This document provides a detailed protocol for performing a **systemin** bioassay on young tomato seedlings, focusing on the induction of proteinase inhibitors as a quantifiable output.

## Systemin Signaling Pathway

Wounding or herbivore attack triggers the cleavage of pro**systemin**, releasing **systemin**. This peptide then binds to a cell surface receptor, recently identified as SYR1, initiating a signaling cascade.[4] This cascade involves the activation of a MAP kinase and a phospholipase A2.[1][5] The subsequent release of linolenic acid from the cell membrane leads to the synthesis of jasmonic acid (JA), a key oxylipin signaling molecule.[1][2][5] Jasmonic acid then activates the transcription of a suite of defense-related genes, including those for proteinase inhibitors, which interfere with insect digestion.[1][6]



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**Caption:** The **systemin** signaling cascade in tomato.

## Experimental Protocols

This protocol details the "cut-stem" bioassay method, a reliable technique for introducing **systemin** into the vascular system of young tomato seedlings to measure the induction of proteinase inhibitors.[3][7]

### Phase 1: Plant Growth and Preparation

- Seed Germination:
  - Sterilize tomato seeds (e.g., *Solanum lycopersicum* cv. 'Red Setter') by briefly washing them in 70% ethanol followed by a 1% sodium hypochlorite solution and rinsing with sterile distilled water.

- Place seeds on sterile filter paper moistened with sterile water in a petri dish.[4]
- Incubate in the dark at  $24 \pm 1$  °C for approximately three days until cotyledons emerge.[4]
- Seedling Cultivation:
  - Once cotyledons have emerged, expose the seeds to a 16:8 hour light:dark photoperiod for 48 hours.[4]
  - Transfer germinated seedlings to pots containing sterile soil or a suitable growth medium.
  - Grow seedlings in a climate-controlled chamber at  $26 \pm 1$  °C with a 16:8 hour light:dark photoperiod for 2-3 weeks. Plants should have at least two fully expanded true leaves.

## Phase 2: Systemin Application

- Solution Preparation:
  - Prepare a stock solution of synthetic **systemin** peptide in a suitable solvent (e.g., sterile water or a phosphate buffer).
  - Prepare working solutions of **systemin** at desired concentrations (e.g., 0 pM, 10 pM, 100 pM) in a buffered solution (e.g., 10 mM sodium phosphate, pH 6.5). Nanomolar concentrations are typically effective.[3] The 0 pM solution serves as the negative control.
- Seedling Treatment:
  - Using a sterile scalpel, carefully excise the entire aerial part of a tomato seedling by cutting the stem just above the soil line.
  - Immediately place the cut end of the stem into a microcentrifuge tube or small vial containing the **systemin** working solution.[3][7]
  - Allow the seedling to take up the solution for approximately 45-60 minutes.[7]

## Phase 3: Incubation

- After the uptake period, transfer the seedlings to vials containing only water or a hydroponic solution to prevent dehydration.

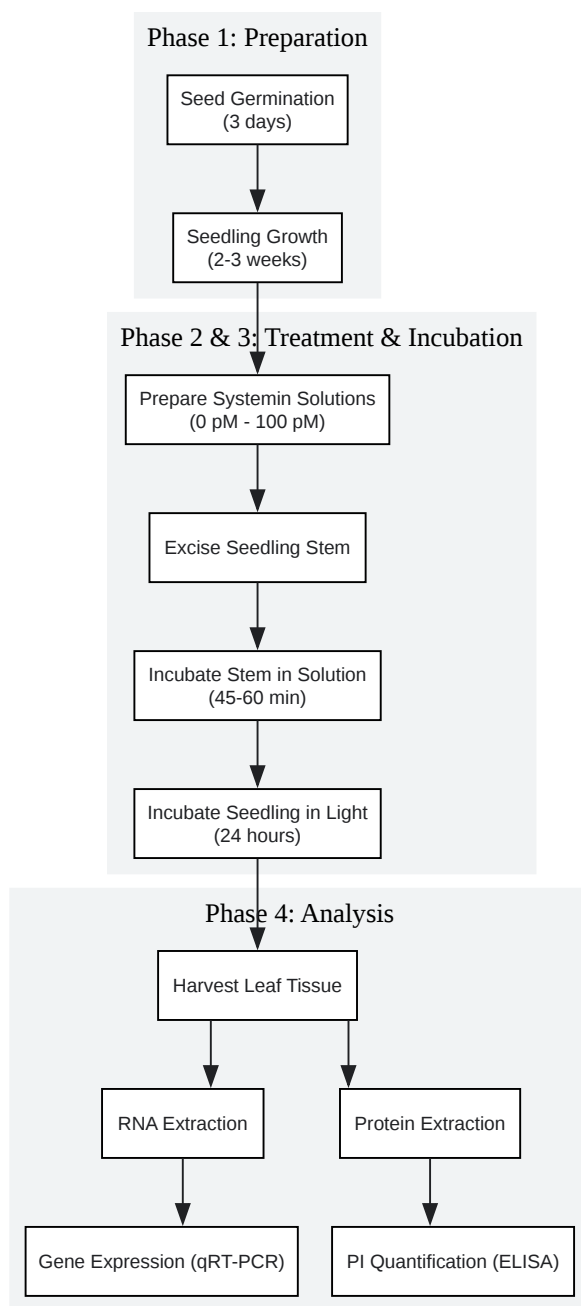
- Place the vials in a sealed, humid chamber under constant light and a controlled temperature (e.g., 26 °C) for 24 hours to allow for the systemic response and accumulation of defense proteins.<sup>[7]</sup>

## Phase 4: Sample Collection and Analysis

- Tissue Harvesting: After the 24-hour incubation, harvest the leaves from each seedling.
- Quantification of Proteinase Inhibitors (PIs):
  - Protein Extraction: Homogenize the leaf tissue in an appropriate extraction buffer. Centrifuge the homogenate to pellet cell debris and collect the supernatant containing the soluble proteins.
  - Immunological Assay: The concentration of specific proteinase inhibitors (e.g., Pin I or Pin II) in the leaf extracts can be quantified using immunological methods such as an Enzyme-Linked Immunosorbent Assay (ELISA) or Western blotting, with antibodies specific to the target proteinase inhibitor.<sup>[7]</sup> The results are typically expressed as µg of PI per gram of fresh leaf tissue.
- Quantification of Gene Expression (Optional):
  - RNA Extraction: Extract total RNA from the harvested leaf tissue using a standard protocol (e.g., Trizol or a commercial kit).
  - qRT-PCR: Perform quantitative real-time PCR to measure the transcript levels of proteinase inhibitor genes. This provides data on the induction of the defense response at the transcriptional level.

## Experimental Workflow

The following diagram outlines the key steps of the **systemin** bioassay workflow.



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**Caption:** Experimental workflow for the **systemin** bioassay.

## Data Presentation

Quantitative data from the bioassay should be summarized to clearly show the dose-dependent effect of **systemin** on the induction of defense responses. The primary endpoint is typically the accumulation of proteinase inhibitors.

Table 1: Effect of **Systemin** Concentration on Proteinase Inhibitor II (Pin II) Accumulation in Tomato Seedling Leaves

Treatment Group (Systemin Conc.)	Mean Pin II Concentration (µg/g fresh weight)	Standard Deviation
Control (0 pM)	15.2	± 3.1
10 pM	68.5	± 7.4
100 pM	145.8	± 12.6

Note: Data are hypothetical and serve as an example of expected results. The accumulation of proteinase inhibitors is a well-established response to **systemin** treatment.[3][7]

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